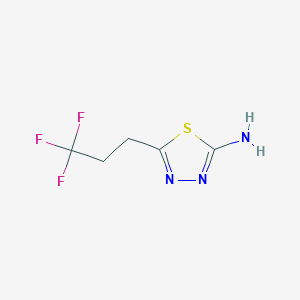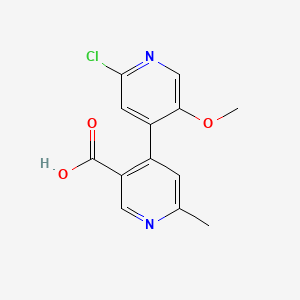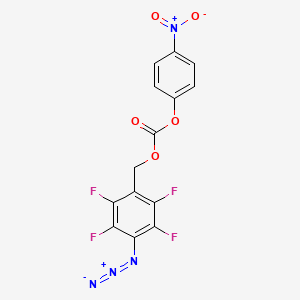
2-Amino-5-(3,3,3-trifluoropropyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(3,3,3-trifluoropropyl)-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with an amino group and a trifluoropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,3,3-trifluoropropyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable thiosemicarbazide derivative with a trifluoropropyl-substituted carbonyl compound. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(3,3,3-trifluoropropyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
Applications De Recherche Scientifique
2-Amino-5-(3,3,3-trifluoropropyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(3,3,3-trifluoropropyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The trifluoropropyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Additionally, the thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the trifluoropropyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)-1,3,4-thiadiazole: Contains a trifluoromethyl group instead of a trifluoropropyl group, leading to variations in reactivity and applications.
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole:
Uniqueness
2-Amino-5-(3,3,3-trifluoropropyl)-1,3,4-thiadiazole is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes the compound particularly valuable in applications requiring enhanced membrane permeability and resistance to metabolic degradation.
Propriétés
Formule moléculaire |
C5H6F3N3S |
|---|---|
Poids moléculaire |
197.18 g/mol |
Nom IUPAC |
5-(3,3,3-trifluoropropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H6F3N3S/c6-5(7,8)2-1-3-10-11-4(9)12-3/h1-2H2,(H2,9,11) |
Clé InChI |
ZHJYQHSETUARAF-UHFFFAOYSA-N |
SMILES canonique |
C(CC(F)(F)F)C1=NN=C(S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)
![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)


![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)

![Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13687579.png)

